molecular formula C3H4Cl2F2 B146198 1,2-Dichloro-1,1-difluoropropane CAS No. 134190-52-6

1,2-Dichloro-1,1-difluoropropane

Cat. No.: B146198
CAS No.: 134190-52-6
M. Wt: 148.96 g/mol
InChI Key: YUFORDGPFXRAEO-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1-difluoropropane is a halogenated hydrocarbon of significant interest in advanced chemical research and development. Its primary research value lies in its role as a versatile chemical intermediate for synthesizing complex fluorinated molecules. A key application explored in patent literature is its use as a precursor or intermediate in the production chain of fluorine-containing olefins . These olefins, such as HFO-1234yf, are critical compounds being investigated as next-generation refrigerants with low global warming potential . The structural motif of chlorine and fluorine atoms attached to a propane chain makes it a suitable substrate for studying further functionalization reactions, including photochemical chlorination to yield other isomeric compounds . Research into fluorocarbons has also identified related structures as subjects for investigating anesthetic properties, highlighting the relevance of this chemical class in pharmaceutical discovery . As an HCFC (Hydrochlorofluorocarbon) derivative, its use is strictly controlled under international agreements, making its legal and regulated supply essential for approved research purposes. This compound is dedicated exclusively for use in laboratory research and industrial development processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134190-52-6

Molecular Formula

C3H4Cl2F2

Molecular Weight

148.96 g/mol

IUPAC Name

1,2-dichloro-1,1-difluoropropane

InChI

InChI=1S/C3H4Cl2F2/c1-2(4)3(5,6)7/h2H,1H3

InChI Key

YUFORDGPFXRAEO-UHFFFAOYSA-N

SMILES

CC(C(F)(F)Cl)Cl

Canonical SMILES

CC(C(F)(F)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,2 Dichloro 1,1 Difluoropropane

Direct Synthesis Approaches

The manufacturing of 1,2-dichloro-1,1-difluoropropane is achievable through several direct synthetic routes, each employing specific precursors and catalytic systems to ensure high yield and selectivity. These methods include the removal of hydrogen chloride from a more chlorinated precursor, direct addition of halogens to an unsaturated molecule, or the strategic substitution of atoms on a propane (B168953) backbone.

Dehydrochlorination Reaction Pathways

Dehydrochlorination is a fundamental reaction in organohalogen chemistry, involving the elimination of a hydrogen and a chlorine atom from adjacent carbons in a substrate, typically to form an alkene. However, in the context of synthesizing saturated haloalkanes, it can be employed to selectively remove HCl from a precursor that has an excess of chlorine atoms. A plausible precursor for this synthesis is 1,2,3-trichloro-1,1-difluoropropane (HCFC-242dc) nih.gov. The removal of one molecule of hydrogen chloride from this precursor would yield the target compound.

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous solution of a base (e.g., sodium hydroxide) and an organic phase containing the haloalkane substrate. In the dehydrochlorination of polychlorinated propanes, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) ion from the aqueous phase to the organic phase to initiate the reaction. google.com This method avoids the need for harsh, anhydrous conditions and can significantly enhance reaction rates. A patent for a related process involving carbene synthesis from 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) highlights the use of PTC in the liquid phase to generate reactive intermediates that subsequently lead to the formation of chlorinated and fluorinated propenes through HCl elimination. google.com

The dehydrochlorination of haloalkanes by a strong base, such as the hydroxide ion transported via PTC, typically proceeds through a bimolecular elimination (E2) mechanism. This mechanism involves a single, concerted step where the base abstracts a proton from a carbon atom (the β-carbon) while simultaneously, the electron pair from the C-H bond shifts to form a C=C double bond, and the leaving group (a chloride ion) departs from the adjacent carbon (the α-carbon). For the reaction to yield a saturated product like this compound from a precursor like 1,2,3-trichloro-1,1-difluoropropane, the reaction conditions must be carefully controlled to prevent a second elimination and favor a single, selective dehydrochlorination. The presence of electron-withdrawing fluorine atoms on the α-carbon increases the acidity of the β-hydrogen, facilitating the nucleophilic attack by the base.

The efficiency and selectivity of dehydrochlorination reactions are highly dependent on the optimization of several key parameters. Research into the dehydrochlorination of related compounds like 1,1,1,3-tetrachloropropane (B89638) (HCC-250fb) to produce 1,1,3-trichloropropene provides valuable insights. google.comgoogle.com Catalysts such as iron(III) chloride (FeCl₃) are commonly used, and the addition of co-catalysts or additives like hydrated metal halides can improve selectivity and inhibit the formation of unwanted byproducts. google.comgoogle.com

The reaction can be performed in either a liquid or gas phase. Gas-phase reactions often employ solid catalysts and occur at high temperatures, while liquid-phase reactions may use soluble catalysts or PTC systems. The choice of the alkaline medium, its concentration, and the reaction temperature are critical variables that must be fine-tuned to maximize the yield of the desired product while minimizing side reactions.

The following table summarizes typical conditions that can be optimized for dehydrochlorination reactions based on related industrial processes. google.comgoogle.com

ParameterCondition/VariablePurpose/Effect
Catalyst System Iron Halides (e.g., FeCl₃), Activated Carbon, Hydrated Metal HalidesTo lower the activation energy and increase reaction rate. Additives can improve selectivity.
Reaction Phase Liquid or GasChoice depends on catalyst, precursor volatility, and process design.
Alkaline Medium Aqueous NaOH or KOHProvides the nucleophile (OH⁻) for the elimination reaction.
Temperature 50°C to 300°CHigher temperatures generally favor elimination but can lead to byproducts if not controlled.
Additives Water, PTC (e.g., Quaternary Ammonium Salts)Water can inhibit side reactions. PTC enhances reaction rate in two-phase systems.

Halogenation and Halogen Exchange Processes

An alternative synthetic route involves halogenation and halogen exchange reactions. A direct halogenation approach could involve the addition of chlorine (Cl₂) across the double bond of a suitable difluoropropene precursor. For instance, the chlorination of 1,1-difluoropropene would be expected to yield this compound.

Halogen exchange offers another pathway. This can involve either the replacement of existing halogens with others or the further halogenation of a less-halogenated molecule. For example, the fluorination of 1,2-dichloropropane (B32752) is a known laboratory method, demonstrating the feasibility of introducing fluorine into a chlorinated propane backbone. acs.orgwikipedia.org

Fluorination Reactions for Propane Derivatives

The synthesis of this compound can also be achieved by starting with a chlorinated propane precursor and introducing fluorine atoms. The most prevalent industrial method for manufacturing hydrochlorofluorocarbons involves the catalytic liquid-phase or gas-phase fluorination of chlorocarbons using anhydrous hydrogen fluoride (B91410) (HF). nih.gov

A patented process details the hydrofluorination of 1,1,1,3-tetrachloropropane over a Zinc/Chromia catalyst to produce various fluorinated propanes, including 1,3-dichloro-1,1-difluoropropane (B1294485) . chemicalbook.com This demonstrates a direct industrial method for fluorinating a propane derivative, and similar principles could be applied to different chlorinated precursors to obtain the 1,2-dichloro isomer. The reaction conditions, such as temperature, pressure, and the ratio of HF to the organic substrate, are critical for controlling the degree of fluorination and the isomeric distribution of the products. chemicalbook.com

Precursor Fluorination Techniques

The introduction of fluorine into a propane backbone is a key step in synthesizing dichlorodifluoropropanes. One documented method involves the hydrofluorination of a highly chlorinated propane precursor. For instance, the reaction of 1,1,1,3-tetrachloropropane (CCl₃CH₂CH₂Cl or HCFC-250fb) with hydrogen fluoride (HF) over a catalyst demonstrates this approach.

In a specific example, 1,1,1,3-tetrachloropropane was passed over a 5.2% Zinc/Chromia catalyst at elevated pressure and temperature. chemicalbook.com The catalyst was pre-treated by drying under nitrogen and then activated with a flow of HF chemicalbook.com. The subsequent reaction with HF at 200°C yielded a mix of products, primarily consisting of 3,3,3-trifluoropropene (B1201522) (91 mol %). chemicalbook.com Notably, this reaction also produced 1,3-dichloro-1,1-difluoropropane (9 mol %) as a side product, illustrating the direct hydrofluorination of a tetrachloropropane precursor to yield a dichlorodifluoropropane isomer. chemicalbook.com

Table 1: Hydrofluorination of 1,1,1,3-Tetrachloropropane (HCFC-250fb) chemicalbook.com
ParameterValue
Precursor1,1,1,3-Tetrachloropropane (HCFC-250fb)
Fluorinating AgentHydrogen Fluoride (HF)
Catalyst5.2% Zn/Chromia (amorphous)
Temperature200°C
Pressure15 barg
Primary Product3,3,3-Trifluoropropene (1243zf)
Side Product1,3-Dichloro-1,1-difluoropropane
Product Selectivity91 mol % (1243zf), 9 mol % (Dichlorodifluoropropane)
Selective Fluorination Strategies

Achieving selectivity in fluorination reactions is crucial for maximizing the yield of a desired isomer and minimizing complex separation processes. While the direct synthesis of this compound via a highly selective fluorination route is not extensively detailed in the provided research, the principles of selectivity are evident in related processes. For example, in the hydrofluorination of HCFC-250fb, the reaction conditions favor the formation of the alkene 3,3,3-trifluoropropene over the saturated 1,3-dichloro-1,1-difluoropropane chemicalbook.com. It is suggested that the dichlorodifluoropropane could be further converted to the trifluoropropene by modifying reaction conditions, such as increasing the temperature or contact time, which would allow for complete conversion to a single product chemicalbook.com.

The broader field of organofluorine chemistry often employs strategies of selective defluorination and substitution of highly fluorinated compounds as an alternative to direct C-H fluorination, which can suffer from low selectivity and harsh conditions nih.gov. This "sculpting" approach allows for the creation of specific fluoro-organic molecules from readily available perfluorinated building blocks nih.gov. While not a direct fluorination strategy, this highlights the importance of controlled, selective reactions in accessing specific fluorinated isomers.

Isomerization Reactions of Dichlorodifluoropropane Isomers

Isomerization represents a vital industrial process for converting less desirable isomers into more valuable, thermodynamically stable products. This is particularly relevant for chlorofluorocarbons, where the precise arrangement of halogen atoms dictates the compound's physical and chemical properties.

Gas-Phase Isomerization Processes

Gas-phase isomerization is a common technique for rearranging the structure of volatile halogenated hydrocarbons. The process typically involves passing the starting material in a vapor form through a heated reaction zone, which may contain a catalyst. For analogous compounds like dichlorobutenes, this can be achieved by flowing the vaporized material, potentially mixed with an inert carrier gas like nitrogen, through a heated tube at temperatures ranging from 150°C to 400°C google.com. The kinetics of the gas-phase thermal isomerization of related compounds such as 1,1-dichlorocyclopropane (B3049490) have also been a subject of study, underscoring the relevance of this method for halogenated alkanes rsc.org.

Catalyst Systems for Isomeric Transformation (e.g., Metal Oxide Catalysis)

The efficiency and selectivity of isomerization reactions are heavily dependent on the catalyst system employed. A variety of catalysts have been shown to be effective for the isomerization of chlorinated and chlorofluorinated compounds.

Lewis Acids: Aluminum chloride (AlCl₃) is a potent Lewis acid catalyst used for the isomerization of dichlorotoluenes and dichlorobenzenes google.comespublisher.com. A general process for the isomerization of chlorofluorocarbons to yield stable gem-dichloro products also utilizes a catalyst of the formula AlZ₃ (where Z is Cl or Br), often in the presence of a promoter like hexafluoropropene (B89477) wipo.int.

Metal Halides: Anhydrous zirconium fluoride has proven effective for the isomerization of 1,4-dichlorobutene-2 to 3,4-dichlorobutene-1 google.com.

Metal Oxides: While often used for dehydrohalogenation, metal oxides can also play a role in rearrangement reactions. For example, γ-Al₂O₃ is used in the catalytic conversion of 1,2-dichloropropane e3s-conferences.org.

Zeolites: Molecular sieves like the HZSM-5 zeolite have demonstrated catalytic performance in the isomerization of 2,5-dichlorotoluene (B98588) to 2,4-dichlorotoluene (B165549) nih.gov.

Table 2: Catalyst Systems for Isomerization of Analogous Chlorinated Compounds
Starting MaterialCatalystCatalyst TypeReference
DichlorotolueneAlCl₃Lewis Acid espublisher.com
DichlorobenzeneAlCl₃Lewis Acid google.com
DichlorobuteneZirconium FluorideMetal Halide google.com
DichlorotolueneHZSM-5Zeolite nih.gov
1,2-Dichloropropaneγ-Al₂O₃Metal Oxide e3s-conferences.org

Reaction Temperature and Selectivity in Isomerization

Reaction temperature is a critical parameter that influences both the rate of isomerization and the equilibrium position between isomers. In the AlCl₃-catalyzed isomerization of 2,5-dichlorotoluene, reactions were conducted at temperatures between 392.15 K (119°C) and 452.15 K (179°C) espublisher.com. The yields of the different isomers were found to be only slightly affected by temperature within this range, suggesting the reactions were approaching thermodynamic equilibrium espublisher.com. For gas-phase processes, such as the isomerization of dichlorobutenes, higher temperatures of 150°C to 400°C are often required google.com. The goal of these processes is often to shift the product distribution towards the most thermodynamically stable isomer, and the choice of temperature and catalyst is paramount in achieving this selectivity wipo.int.

Other Synthetic Routes and Analogous Preparations (e.g., Dehalogenation Methodologies)

Besides direct fluorination and isomerization, other synthetic strategies can be employed to prepare chlorofluoroalkanes or their immediate precursors. Dehalogenation reactions, for example, are widely used to create unsaturated compounds from polyhalogenated alkanes.

A classic example is the synthesis of 1,1-dichloro-2,2-difluoroethylene (B1203012) from 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc dust in methanol (B129727) orgsyn.org. This reaction proceeds with high yield (89–95%) to form a C=C double bond via the removal of two chlorine atoms orgsyn.org. Similarly, dehydrochlorination of 1,2-dichloropropane over catalysts like γ-Al₂O₃ can produce unsaturated compounds like allene (B1206475) and methylacetylene e3s-conferences.org. While these methods yield alkenes or alkynes, they are relevant as they can produce unsaturated precursors which could, in a subsequent step (e.g., via hydrochlorination or chlorination), be converted to the desired saturated dichlorodifluoropropane.

Chemical Reactivity and Transformation Pathways of 1,2 Dichloro 1,1 Difluoropropane

Nucleophilic Substitution Reactions and Associated Mechanisms

Detailed experimental studies on the nucleophilic substitution reactions of 1,2-dichloro-1,1-difluoropropane are not readily found in the surveyed literature. However, based on the principles of haloalkane reactivity, it is expected to undergo nucleophilic substitution, albeit likely at a slower rate than its non-fluorinated counterpart, 1,2-dichloropropane (B32752). The strong electron-withdrawing effect of the two fluorine atoms on the C-1 carbon would deactivate the C-Cl bond at that position towards SN2 attack. The chlorine atom at the C-2 position would be more susceptible to substitution.

Reactions with strong nucleophiles, such as hydroxide (B78521) ions in an aqueous medium, would likely favor the substitution of the chlorine at the C-2 position to form 2-chloro-1,1-difluoropropan-2-ol. The mechanism would likely proceed via an SN2 pathway, involving a backside attack by the nucleophile.

Elimination Reactions (beyond Dehydrochlorination)

Beyond dehydrochlorination, this compound can undergo other types of elimination reactions. For instance, reaction with zinc dust in a suitable solvent would be expected to result in a reductive elimination (dehalogenation) to yield 1,1-difluoropropene. This type of reaction is common for vicinal dihalides.

Thermal and Photochemical Decomposition Pathways

The thermal stability of fluorinated hydrocarbons is generally greater than their non-fluorinated analogs. However, at elevated temperatures, this compound is expected to decompose. The pyrolysis of the related compound, 1,2-dichloropropane, has been studied and proceeds via unimolecular elimination of hydrogen chloride (HCl) to form various chloropropene isomers. rsc.orgresearchgate.net By analogy, the thermal decomposition of this compound would likely lead to the formation of chloro-difluoro-propene isomers and HCl. The primary decomposition products would depend on the specific reaction conditions, such as temperature and the presence of catalysts.

Photochemical decomposition in the troposphere is not expected to be a significant pathway due to the absence of chromophores that absorb sunlight at wavelengths greater than 290 nm. However, in the stratosphere, it would be subject to photolysis by shorter wavelength UV radiation, leading to the cleavage of the C-Cl bonds and the release of chlorine radicals, which can participate in ozone depletion.

Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)

The primary atmospheric degradation pathway for this compound is expected to be its reaction with hydroxyl (•OH) radicals in the troposphere. The rate of this reaction is a key parameter in determining its atmospheric lifetime and, consequently, its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). For the analogous compound 1,2-dichloro-1,1-difluoroethane (B158981), the rate constant for its reaction with •OH radicals has been determined to be 1.6 x 10-14 cm3 molecule-1 s-1 at 25 °C. nih.gov This suggests a relatively long atmospheric half-life. The reaction proceeds by the abstraction of a hydrogen atom from the carbon backbone, initiating a series of oxidation reactions that ultimately lead to the formation of smaller, oxygenated products and the release of halogen atoms.

Radical Reactions and Pathways in Solution and Gas Phase

In the gas phase, the reaction of this compound with chlorine atoms can initiate a radical chain reaction. This would involve the abstraction of a hydrogen atom to form an alkyl radical, which can then undergo further reactions such as elimination or reaction with other radical species. The presence of fluorine atoms on the C-1 carbon will influence the regioselectivity of the initial hydrogen abstraction.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Separation and Quantification

Chromatography, particularly gas chromatography, is a cornerstone for separating and quantifying volatile compounds like 1,2-dichloro-1,1-difluoropropane from complex mixtures.

Gas chromatography is the premier technique for the analysis of hydrochlorofluorocarbons (HCFCs) due to their volatility. In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The choice of the GC column is critical. For halocarbons, a variety of capillary columns can be used, ranging from nonpolar phases like polydimethylsiloxane (B3030410) (e.g., DB-1, OV-1) to more polar phases like polyethylene (B3416737) glycol (e.g., Supelcowax) or specialized phases designed for halocarbon separation. nist.gov The selection depends on the specific mixture being analyzed. For instance, a nonpolar column separates compounds primarily based on their boiling points, while polar columns provide selectivity based on dipole-dipole interactions. Given the boiling point of this compound is approximately 70°C, GC methods can be readily developed. stenutz.eu

Quantification is typically achieved using a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). cdc.gov FID is robust and provides a response proportional to the number of carbon atoms, while MS offers higher sensitivity and specificity, which is invaluable for trace analysis and confirmation of identity. cdc.govpublisso.de Calibration is performed by analyzing standards of known concentration to create a calibration curve, often using an internal standard to correct for variations in injection volume and instrument response. publisso.deresearchgate.net

Table 1: Illustrative GC Parameters for Halocarbon Analysis

Parameter Setting Purpose
Column Type Capillary Column (e.g., DB-1, SPB-1) Provides high-resolution separation of volatile compounds.
Injector Temperature 200-250 °C Ensures rapid and complete vaporization of the sample.
Oven Program Isothermal or Temperature Programmed An initial hold followed by a temperature ramp (e.g., 5 °C/min) allows for the separation of compounds with a wide range of boiling points. sigmaaldrich.com
Carrier Gas Helium or Hydrogen Transports the analyte through the column.

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides sensitive detection and, in the case of MS, structural information for identification. |

The retention time of a compound is a key parameter in GC but can vary between different instruments and analytical conditions. shimadzu.com To overcome this, the Kovats Retention Index (RI) system provides a standardized and more reliable method for compound identification. gcms.cz The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes, which are assigned RI values of 100 times their carbon number. ksu.edu.sa

For a temperature-programmed analysis, which is common for complex mixtures, the Linear Retention Index (LRI) is calculated using the following formula:

RI = 100 * [ (tR(x) - tR(n)) / (tR(n+1) - tR(n)) + n ]

Where:

tR(x) is the retention time of the analyte.

tR(n) is the retention time of the n-alkane eluting before the analyte.

tR(n+1) is the retention time of the n-alkane eluting after the analyte.

n is the carbon number of the n-alkane eluting before the analyte.

Table 2: Kovats Retention Indices for Related Dichlorinated Compounds on Different Stationary Phases

Compound CAS Number Stationary Phase Retention Index (I) Reference
1,2-Dichloropropane (B32752) 78-87-5 Supelcowax-10 1058 nist.gov
1,2-Dichloropropane 78-87-5 OV-1 / SE-30 679 nist.gov
(E)-1,2-Dichloroethene 156-60-5 OV-1 559 pherobase.com

These data illustrate how the retention index changes with the polarity of the stationary phase, providing a valuable tool for method development and characterization of halocarbons like this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. NMR, IR, Raman, and Mass Spectrometry each provide unique and complementary information about the atomic and molecular composition of this compound.

NMR spectroscopy is a powerful tool for structural determination. For fluorinated compounds, ¹⁹F NMR is particularly informative. researchgate.net The ¹⁹F nucleus is 100% abundant and has a spin of ½, resulting in sharp signals and high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it excellent for distinguishing between different fluorine atoms in a molecule.

For this compound (CH₃-CHCl-CF₂Cl), the two fluorine atoms on the C1 carbon are diastereotopic due to the chiral center at C2. This means they are chemically non-equivalent and would be expected to show separate signals in the ¹⁹F NMR spectrum. semanticscholar.org These two fluorine nuclei would appear as a pair of doublets (an AB quartet) due to geminal F-F coupling. Furthermore, each of these signals would be split into a doublet by the vicinal proton on C2 (H-F coupling). The proton on C2 would, in turn, be split by the two non-equivalent fluorine atoms in the ¹H NMR spectrum.

Table 3: Predicted NMR Spectral Features for this compound

Nucleus Group Predicted Chemical Shift Range (ppm) Predicted Splitting Pattern Coupling Constants (J)
¹⁹F -CF₂Cl -60 to -90 (relative to CFCl₃) AB quartet of doublets ²JFF (geminal), ³JHF (vicinal)
¹H -CHCl- 4.0 - 5.5 Doublet of doublets of quartets ³JHH (vicinal), ³JHF (vicinal)

| ¹H | -CH₃ | 1.5 - 2.5 | Doublet | ³JHH (vicinal) |

The analysis of both ¹H and ¹⁹F NMR spectra, including the magnitude of the various coupling constants, allows for the unambiguous structural confirmation of this compound. researchgate.netresearchgate.net

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a molecular "fingerprint" that is unique to the compound's structure. The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching: Typically found in the 2900-3000 cm⁻¹ region.

C-H bending: Expected around 1350-1470 cm⁻¹.

C-F stretching: Strong absorptions are characteristic in the 1000-1350 cm⁻¹ region. The presence of two fluorine atoms on the same carbon would likely result in strong, distinct symmetric and asymmetric stretching bands.

C-Cl stretching: These vibrations occur in the 600-800 cm⁻¹ region. The presence of two chlorine atoms will influence the specific frequencies.

C-C stretching: These appear as weaker bands in the 800-1200 cm⁻¹ range.

The IR spectrum of the related compound 1,2-dichloropropane shows characteristic absorptions that can be used for comparison. nist.gov Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum.

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it provides a powerful tool for both separating and identifying components in a mixture.

Under standard Electron Ionization (EI), this compound (molecular weight: 148.97 g/mol ) would undergo fragmentation. While the molecular ion peak (M⁺) for some fluorinated compounds can be weak or absent in EI-MS, characteristic fragment ions would be observed. jeol.com

Expected fragmentation pathways include:

Loss of a chlorine atom: This is a very common fragmentation for chlorinated compounds, leading to an ion at m/z [M-35]⁺ and [M-37]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be a key identifier for any chlorine-containing fragment.

Loss of a fluorine atom: Leading to an ion at m/z [M-19]⁺.

Alpha-cleavage: Cleavage of the C-C bond is likely, resulting in fragments such as [CF₂Cl]⁺ (m/z 85, 87) and [CH₃CHCl]⁺ (m/z 63, 65).

Loss of HCl: A rearrangement followed by the elimination of a neutral HCl molecule could lead to an ion at m/z [M-36]⁺.

Softer ionization techniques, such as Field Ionization (FI) or Chemical Ionization (CI), can be employed to increase the abundance of the molecular ion, which is crucial for confirming the molecular weight of an unknown compound. jeol.com

Table 4: Predicted Key Mass Fragments for this compound (C₃H₄Cl₂F₂) in EI-MS

m/z (mass-to-charge ratio) Possible Ion Structure Comment
148, 150, 152 [C₃H₄³⁵Cl₂F₂]⁺, etc. Molecular ion (M⁺). May be low abundance or absent. Shows two-chlorine isotope pattern.
113, 115 [C₃H₄³⁵ClF₂]⁺ Loss of a Cl atom. Shows one-chlorine isotope pattern.
85, 87 [C³⁵ClF₂]⁺ Result of C-C bond cleavage. Shows one-chlorine isotope pattern.
63, 65 [C₂H₄³⁵Cl]⁺ Result of C-C bond cleavage. Shows one-chlorine isotope pattern.

Other Advanced Detection Methodologies (e.g., Headspace Analysis)

The detection and quantification of volatile halogenated hydrocarbons such as this compound are critical in various matrices, from environmental samples to industrial settings. Among the advanced analytical techniques available, headspace analysis coupled with gas chromatography (GC) stands out as a robust and sensitive method for such compounds. This section explores the principles of headspace analysis and its applicability to the characterization and quantification of this compound, supported by research findings from related compounds.

Headspace analysis is a technique used for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. The principle lies in the partitioning of volatile analytes between the sample matrix and the gaseous phase (headspace) in a sealed container. After reaching equilibrium, a portion of the headspace gas is injected into a gas chromatograph for separation and detection. This method is particularly advantageous as it minimizes matrix effects and protects the analytical instrumentation from non-volatile sample components.

For the analysis of halogenated compounds, headspace GC is often paired with a mass spectrometer (MS) or an electron capture detector (ECD). While an ECD is highly sensitive to halogenated compounds, an MS provides definitive identification based on the mass-to-charge ratio of the fragmented ions, making it a powerful tool for unambiguous characterization.

Detailed Research Findings

While specific research detailing the headspace analysis of this compound is not extensively available in peer-reviewed literature, a wealth of studies on structurally similar dichloropropanol (B8674427) and dichloropropene isomers demonstrates the efficacy of this technique. These studies provide a strong basis for extrapolating the expected performance of headspace GC-MS for the analysis of this compound.

For instance, a study on the determination of 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in soy sauce utilized an automated headspace GC-MS technique. nih.govqub.ac.uk This method, which incorporated cryogenic trapping and a deuterated internal standard, achieved a low limit of detection of 0.003 mg/kg. nih.govqub.ac.uk The use of an isotopically labeled internal standard is a crucial aspect of a robust quantitative method, as it compensates for variations in sample preparation and injection.

Another study focused on the analysis of 1,3-DCP in water using headspace solid-phase microextraction (SPME) followed by GC-MS. nih.gov SPME is a modern variation of headspace analysis where a coated fiber is exposed to the headspace to adsorb the volatile analytes, which are then thermally desorbed into the GC inlet. This technique can pre-concentrate the analytes, thereby enhancing the sensitivity of the method. The study reported detection limits in the nanogram per milliliter (ng/mL) range, demonstrating excellent sensitivity. nih.gov

The validation of such analytical methods is paramount to ensure the reliability of the results. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). A study on the determination of formaldehyde (B43269) in pharmaceutical excipients using static headspace GC with a flame ionization detector (GC-FID) provides a clear example of the validation process. The method was validated for its specificity, accuracy (with mean recoveries between 80-120%), and precision. nih.gov The LOD and LOQ for formaldehyde were found to be 2.44 and 8.12 µg/g, respectively. nih.gov

The table below summarizes typical method validation parameters that would be expected for the analysis of this compound based on data from related halogenated propanes.

Table 1: Representative Method Validation Parameters for the Analysis of Halogenated Propanes by Headspace GC-MS

ParameterTypical PerformanceReference Compound(s)
Linearity (r²) ≥ 0.9971,3-dichloro-2-propanol, 3-chloro-1,2-propandiol
Limit of Detection (LOD) 0.003 mg/kg - 3.2 ng/mL1,3-dichloro-2-propanol, 2,3-dichloro-1-propanol, 3-chloro-1,2-propandiol
Limit of Quantification (LOQ) 0.1 µg/L1,3-dichloro-2-propanol
Recovery 91 - 105%1,3-dichloro-2-propanol, 2,3-dichloro-1-propanol, 3-chloro-1,2-propandiol
Precision (RSD) 1.9 - 19%1,3-dichloro-2-propanol, 3-chloro-1,2-propandiol
Data is based on findings for the specified reference compounds and is illustrative of the expected performance for this compound.

In the context of forensic toxicology, headspace GC-MS is a standard method for the quantification of volatile substances like propane (B168953) in biological samples. nih.govnih.gov This underscores the versatility and reliability of the technique across different fields of application. The development of a validated headspace GC-MS method for this compound would likely involve optimizing parameters such as incubation temperature and time, sample volume, and the choice of an appropriate internal standard to achieve the necessary sensitivity and accuracy for its intended purpose.

Computational Chemistry and Theoretical Investigations of 1,2 Dichloro 1,1 Difluoropropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods provide insights into molecular structure, stability, and reactivity.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for accurately determining the electronic structure of a molecule. Such calculations would typically involve methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory to compute the molecular orbitals, electron density distribution, and electronic energies of 1,2-dichloro-1,1-difluoropropane. However, specific studies applying these methods to this compound are not readily found.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost. DFT studies would be instrumental in investigating the geometric and electronic properties of this compound, including bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO). While DFT has been extensively applied to a vast range of chemical compounds, specific DFT studies on this compound are not available in the searched scientific literature.

Conformational Analysis and Energy Minima (e.g., Internal Rotational Barriers)

The presence of a central carbon-carbon single bond in this compound suggests the existence of multiple conformational isomers due to internal rotation. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating around the C-C bond to identify stable conformers (energy minima) and the transition states that separate them (rotational barriers). This analysis is critical for understanding the molecule's flexibility and the relative populations of its different shapes at various temperatures. Unfortunately, no specific studies detailing the conformational landscape of this compound have been identified.

Thermochemical Property Prediction and Calculation

The prediction and calculation of thermochemical properties are essential for chemical process design, safety analysis, and understanding chemical reactivity.

Enthalpies of Formation Determination (e.g., G2MP2 Composite Calculation Method and Isodesmic Reactions)

The standard enthalpy of formation is a key thermochemical parameter. High-accuracy composite methods like the Gaussian-n theories (e.g., G2MP2, G3, G4) or the use of isodesmic reactions are common computational strategies to predict this value with high precision. These methods systematically account for various energetic contributions to provide reliable thermochemical data. However, no published calculations of the enthalpy of formation for this compound using these or similar methods were found.

Entropies and Heat Capacities Estimation

The estimation of entropy and heat capacity is vital for understanding the thermodynamics of a substance. These properties can be calculated from the vibrational frequencies and rotational constants obtained from quantum chemical calculations. These values are crucial for determining the Gibbs free energy of reactions and for modeling the behavior of the compound under different temperature and pressure conditions. Regrettably, there is no available data from specific computational studies on the entropy and heat capacity of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively detailed in publicly available literature, the methodology is broadly applicable. Such simulations for this compound would involve creating a computational model where the forces between atoms are defined by a specific force field. This allows for the simulation of the molecule's behavior in various environments, such as in a solvent or interacting with a biological macromolecule.

The primary goal of MD simulations on this compound would be to understand its dynamic behavior, conformational changes, and interactions at an atomic level. For instance, simulations could predict its diffusion characteristics in water, its partitioning behavior between different phases, or its residence time within the active site of an enzyme. These simulations provide insights that complement experimental data and help in interpreting the molecule's physicochemical properties and reactivity. The study of haloalkane dehalogenase enzymes with ionic liquids, for example, utilizes MD simulations to understand how interactions at the molecular level can stabilize the protein's structure, a technique equally applicable to studying substrate interactions. mdpi.com

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to predict the properties and activities of a chemical based on its molecular structure. This approach is particularly valuable for halogenated hydrocarbons, a class of compounds with significant environmental and industrial relevance.

Topological indices are numerical descriptors derived from the graph representation of a molecule. They quantify aspects of a molecule's size, shape, branching, and complexity. These indices can be correlated with various physicochemical properties like boiling point, density, and lipophilicity. nih.gov For a molecule like this compound, various indices could be calculated to predict its behavior.

Common topological indices include:

Wiener Index (W): Based on the sum of distances between all pairs of atoms in the molecular graph.

Randić Indices (χ): Reflect the degree of branching in a molecule.

Balaban Index (J): A distance-based index that is sensitive to molecular shape.

Gutman Index (M): Derived from the degrees of the vertices in the molecular graph. nih.gov

By establishing a correlation between these indices and a known property for a set of related compounds, the property of a new or untested molecule like this compound can be estimated. This method provides a rapid and cost-effective way to screen compounds for desired characteristics. nih.gov

Table 1: Examples of Commonly Used Topological Indices

Index NameDescriptionTypical Application
Wiener Index (W) Sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecule.Correlation with boiling point, viscosity, and surface tension. nih.gov
Randić Index (χ) Calculated from the degrees of adjacent non-hydrogen atoms, reflecting branching.Prediction of lipophilicity (logP), chromatographic retention times, and bioavailability. nih.gov
Balaban Index (J) A highly discriminating index based on the distance sum for each atom.QSAR and QSPR studies, particularly for differentiating isomers. nih.gov
Gutman Index (M) Based on the degrees of vertices (atoms) in the molecular graph.Correlation with total π-electron energy in conjugated systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that link a molecule's structural or physicochemical properties to its biological activity, such as toxicity or rate of degradation. nih.gov For halogenated hydrocarbons, QSAR is a critical tool for risk assessment and for understanding degradation mechanisms. nih.gov

The development of a QSAR model involves selecting a set of halogenated hydrocarbons with known activity data and calculating various molecular descriptors for them. These descriptors can include:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log K_ow). researchgate.net

Electronic Properties: Such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), which can relate to a molecule's electrophilicity and susceptibility to nucleophilic attack. aimspress.com

Steric Parameters: Like molecular volume or surface area. aimspress.com

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT) to describe molecular properties with high accuracy. nih.govaimspress.com

A statistical method, such as multiple linear regression, is then used to build a model. nih.govaimspress.com For instance, a hypothetical QSAR model for the degradation rate constant (k) of a series of halogenated propanes might look like:

log(k) = c₀ + c₁ (log K_ow) + c₂ (E_LUMO) + c₃ (Polarizability)

Such models can predict the potential environmental fate and toxicity of compounds like this compound, even in the absence of extensive experimental data. nih.gov

Enzyme-Substrate Interactions through Molecular Modeling (e.g., Haloalkane Dehalogenases)

Haloalkane dehalogenases (HLDs) are a family of enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated hydrocarbons, converting them into less toxic alcohols. ebi.ac.ukmuni.cz These enzymes are of significant interest for bioremediation. ebi.ac.uk Molecular modeling techniques, such as molecular docking and MD simulations, are instrumental in understanding how substrates like this compound interact with the active site of HLDs.

The catalytic mechanism of HLDs involves a key nucleophilic attack by an aspartate residue on the carbon atom bearing the halogen. muni.cz The efficiency and specificity of this reaction are determined by the precise positioning of the substrate within the enzyme's active site and access tunnel. mdpi.com

Molecular modeling can simulate the docking of this compound into the active site of a known HLD structure. This allows researchers to:

Predict the preferred binding orientation of the substrate.

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex.

Estimate the binding affinity.

Assess whether the substrate is positioned correctly for the nucleophilic attack to occur.

Studies on similar compounds, such as 1,2-dichloropropane (B32752), have shown that substrate interactions within a mixture can influence degradation rates, highlighting the importance of understanding these binding events at a molecular level. nih.gov

In silico screening, also known as virtual screening, is a computational approach used to search large databases of chemical compounds to identify those that are likely to possess a desired biological activity. ijpsonline.comresearchgate.net This method is significantly faster and less expensive than traditional high-throughput screening (HTS). ijpsonline.com

In the context of this compound, in silico screening could be used to identify which HLD enzymes are most likely to be effective in its degradation. The process typically involves:

Target Selection: Choosing a specific enzyme, like a haloalkane dehalogenase, as the target. researchgate.net

Database Preparation: Compiling a large library of chemical structures, which could include various halogenated pollutants. researchgate.net

Structure-Based Screening: If the 3D structure of the target enzyme is known, computational docking programs are used to fit each molecule from the database into the enzyme's active site. The molecules are then ranked based on a scoring function that estimates their binding affinity. researchgate.net

Ligand-Based Screening: If the enzyme structure is unknown, a model can be built based on the structures of known substrates. The database is then searched for molecules that have a similar shape and chemical features. researchgate.net

This screening process can rapidly prioritize a list of potential substrates or potent enzyme inhibitors from databases containing thousands or even millions of compounds, guiding further experimental investigation. nih.gov

Environmental Behavior and Atmospheric Chemistry of 1,2 Dichloro 1,1 Difluoropropane

Atmospheric Fate and Degradation Mechanisms

The atmospheric fate of 1,2-dichloro-1,1-difluoropropane, a hydrochlorofluorocarbon (HCFC), is primarily governed by its reactivity with naturally occurring oxidants in the troposphere and its potential for decomposition by sunlight in the stratosphere.

The principal degradation pathway for this compound in the troposphere is its reaction with the hydroxyl radical (OH). copernicus.orgcopernicus.org HCFCs, due to the presence of hydrogen atoms in their structure, are susceptible to attack by OH radicals, a process that ultimately breaks down the molecule. copernicus.org This reaction is the primary determinant of the compound's atmospheric lifetime. copernicus.org

The reaction rate constant (kOH) for this interaction can be estimated using Structure-Activity Relationships (SARs), which correlate the molecular structure of a compound with its reactivity. copernicus.org A comprehensive 2018 study by Papanastasiou et al. estimated the atmospheric lifetimes and other metrics for all 274 C1–C3 HCFC isomers, including this compound (identified as HCFC-252fb). copernicus.orgcopernicus.org

Based on these SAR model calculations, the estimated rate constant for the reaction of this compound with OH radicals at 272 K is 0.19 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. This reaction rate leads to a calculated tropospheric lifetime of approximately 2.61 years and a global atmospheric lifetime of 2.56 years. The uncertainty in these SAR-derived lifetime estimations is generally considered to be around 30-50%. copernicus.org

Table 1: Estimated Atmospheric Lifetime and OH Radical Reaction Rate for this compound

ParameterEstimated ValueSource
HCFC DesignationHCFC-252fbPapanastasiou et al., 2018 copernicus.org
OH Reaction Rate Constant (kOH) at 272 K (cm³ molecule⁻¹ s⁻¹)0.19 x 10⁻¹⁴Papanastasiou et al., 2018 copernicus.org
Tropospheric Lifetime (years)2.61Papanastasiou et al., 2018 copernicus.org
Global Atmospheric Lifetime (years)2.56Papanastasiou et al., 2018 copernicus.org

Photolysis, the decomposition of a chemical by light, is another potential atmospheric degradation mechanism. For HCFCs, this process primarily occurs in the stratosphere, where they are exposed to higher energy UV radiation. copernicus.org In the troposphere, the UV radiation is not sufficiently energetic to break the chemical bonds in most HCFCs. Therefore, direct photolysis in the lower atmosphere is considered a minor loss process for these compounds compared to the reaction with OH radicals. copernicus.org A portion of HCFC molecules can be transported to the stratosphere, where they will eventually be broken down by photolysis, releasing chlorine atoms that can participate in ozone depletion. copernicus.org However, due to their degradation by OH radicals in the troposphere, a smaller fraction of HCFCs reaches the stratosphere compared to chlorofluorocarbons (CFCs). copernicus.org

Environmental Transport and Distribution in Abiotic Media

The movement and partitioning of this compound in the environment are dictated by its physical and chemical properties. While specific experimental data for this compound are not available, its behavior can be inferred from its structure and the known properties of similar halogenated hydrocarbons, often estimated using models like the US EPA's EPI Suite™ (Estimation Programs Interface). chemistryforsustainability.org

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gas phase. For compounds released into water or soil, the tendency to volatilize into the atmosphere is a key environmental transport pathway. This tendency is often predicted using the Henry's Law constant, which relates the partial pressure of a chemical in the air to its concentration in water.

While a measured Henry's Law constant for this compound is not available, HCFCs are generally characterized as volatile substances. chemistryforsustainability.org Estimation programs like HENRYWIN™, part of the EPI Suite™, would use the compound's structure to predict this value. Given its structure as a low-molecular-weight halogenated alkane, it is expected to have a relatively high Henry's Law constant, indicating a strong tendency to partition from water to air. Therefore, if released to aquatic systems, significant volatilization would be an expected and important fate process. Similarly, volatilization from moist soil surfaces would also be a primary mechanism of dissipation.

Leaching is the process by which a chemical dissolves in water and moves downward through the soil column, potentially reaching groundwater. The potential for a chemical to leach is inversely related to its tendency to adsorb to soil particles and is influenced by its water solubility.

The key parameter for estimating leaching is the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.gov This coefficient describes the ratio of the chemical's concentration in the soil's organic carbon to its concentration in the soil water. A low Koc value indicates weak adsorption to soil and a higher potential for mobility and leaching.

Specific Koc data for this compound are not found in the literature. Estimation models like EPI Suite's KOCWIN™ predict this value based on molecular structure or the octanol-water partition coefficient (Kow). chemistryforsustainability.org For short-chain halogenated alkanes, Koc values are typically low, suggesting high mobility in soil. Consequently, this compound is expected to have a significant potential to leach through the soil profile and contaminate groundwater if released to land in sufficient quantities.

Adsorption is the binding of a chemical to the surface of soil particles, while desorption is its release. This behavior is critical in determining a chemical's mobility and bioavailability in the terrestrial environment. As mentioned, the soil organic carbon-water partition coefficient (Koc) is the primary indicator of a non-ionic organic chemical's tendency to adsorb to soil.

A low estimated Koc value for this compound suggests that adsorption to soil and sediment particles will not be a significant process. The compound is expected to remain predominantly in the soil water (pore water) rather than binding to soil solids, particularly in soils with low organic matter content. This facilitates its transport through the soil via leaching and enhances its rate of volatilization from the soil surface.

Biotransformation and Biodegradation Potential in Environmental Systems (e.g., Haloalkane Dehalogenases)

The biotransformation of halogenated hydrocarbons is often initiated by oxidative or hydrolytic enzymes. For instance, cytochrome P450 monooxygenases are known to catalyze the oxidation of a wide range of xenobiotics, including halogenated alkanes. nih.govnih.gov In the case of the structurally similar hydrochlorofluorocarbon (HCFC) 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b), metabolism in rats is primarily driven by the cytochrome P-450 isoform IIE1. nih.gov This process involves the initial hydroxylation of the molecule, which can lead to the formation of unstable intermediates that subsequently break down into various metabolites. nih.govnih.gov

By analogy to HCFC-132b, the biotransformation of this compound could potentially yield a range of metabolites. The primary urinary metabolites identified from HCFC-132b in rat studies include 2-chloro-2,2-difluoroethyl glucuronide, chlorodifluoroacetic acid, and chlorodifluoroacetaldehyde (B1208273) hydrate. nih.govacs.org This suggests that a similar metabolic pathway for this compound might involve oxidation, followed by conjugation and excretion.

The biodegradation of chlorinated propanes in the environment can be facilitated by bacteria possessing specific enzymes, such as haloalkane dehalogenases. microbe.com These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds, which is a critical first step in the degradation of many chlorinated aliphatic compounds. muni.cz For example, some bacteria can utilize 1,2-dichloropropane (B32752) as a carbon source, converting it to propene through the action of a dichloropropane dehalogenase. microbe.com However, the activity of known haloalkane dehalogenases against chlorinated propanes is generally low. microbe.com

Furthermore, the presence of fluorine atoms in this compound likely increases its recalcitrance to biodegradation. The carbon-fluorine bond is the strongest of the carbon-halogen bonds, making it particularly resistant to enzymatic cleavage. nih.gov While some specialized dehalogenases, such as fluoroacetate (B1212596) dehalogenase, can break C-F bonds, general haloalkane dehalogenases are typically ineffective against fluorinated compounds. researchgate.netresearchgate.net The degradation of compounds with multiple halogens on a single carbon can also be challenging for these enzymes. researchgate.net

Aerobic cometabolism by methanotrophs expressing soluble methane (B114726) monooxygenase (sMMO) is another potential pathway for the degradation of chlorinated propanes. microbe.com However, the efficacy of this pathway for a mixed halogenated compound like this compound has not been documented.

Given the chemical stability conferred by the fluorine atoms, it is probable that this compound would exhibit significant resistance to biodegradation in the environment. While biotransformation in higher organisms via cytochrome P450 systems may occur to a limited extent, rapid and complete mineralization by microbial populations in soil and water is less likely without the evolution of novel enzymatic capabilities.

Interactive Data Table: Metabolites of the Analogous Compound 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) in Rats

The following table summarizes the urinary metabolites identified in male Fischer 344 rats following the administration of 1,2-dichloro-1,1-difluoroethane, a structurally similar compound. This data is presented as an analogy for the potential biotransformation products of this compound.

MetaboliteRelative Ratio in Urine (First 6 hours)Notes
2-chloro-2,2-difluoroethyl glucuronide100Major metabolite.
Unknown Metabolite A9Believed to be an O-conjugate of 2-chloro-2,2-difluoroethanol.
Chlorodifluoroacetic acid3
Chlorodifluoroacetaldehyde hydrate7Found in both free and conjugated forms.
2-chloro-2,2-difluoroethyl sulfateDetected
Chlorodifluoroacetaldehyde-urea adductDetected
Inorganic fluoride (B91410)Detected

Applications As a Chemical Intermediate in Advanced Synthesis

Role in the Synthesis of Specialty Fluorochemicals

One of the primary applications of 1,2-Dichloro-1,1-difluoropropane is in the synthesis of specialty fluorochemicals, particularly fluorinated propenes. These propenes are valuable monomers and intermediates in the production of fluoropolymers, refrigerants, and other high-performance materials.

A key reaction in this context is dehydrochlorination , the removal of a hydrogen and a chlorine atom to form a double bond. In the case of this compound, selective dehydrochlorination can yield valuable fluorinated propenes. For instance, the elimination of hydrogen chloride from this compound is a potential route to produce 2-chloro-1,1-difluoropropene. This reaction is analogous to the dehydrochlorination of other halogenated propanes, which is a known industrial method for producing unsaturated compounds. google.comresearchgate.net The conditions for such reactions, including the choice of base and solvent, are critical for achieving high selectivity and yield.

The resulting fluorinated propenes can then be used in a variety of further reactions, including polymerization and the synthesis of other complex molecules. The introduction of fluorine into these molecules can impart desirable properties such as thermal stability, chemical resistance, and specific biological activities. sciencedaily.comresearchgate.netccspublishing.org.cn

Derivatization for Novel Compound Development

The chemical structure of this compound allows for various derivatization reactions, enabling the synthesis of novel compounds with tailored properties. Derivatization is a process of chemically modifying a compound to produce a new compound with different chemical and physical properties. nih.gov

The chlorine atoms in this compound are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For example, reactions with various nucleophiles could lead to the formation of new ethers, esters, amines, and other derivatives. These new compounds can then be evaluated for a variety of applications, from pharmaceuticals to materials science.

Furthermore, the fluorine atoms, while generally less reactive to substitution, significantly influence the reactivity of the rest of the molecule. This can lead to unique reaction pathways and the formation of novel fluorinated compounds that would be difficult to synthesize by other methods. The development of new derivatization strategies for compounds like this compound is an active area of research, driven by the continuous demand for new molecules with specific functionalities.

Utilization in Multi-Step Organic Synthesis

This compound can serve as a starting material in multi-step organic syntheses to build more complex molecular frameworks. While specific details regarding its direct use as a starting material for the synthesis of CFO-1214ya (a specific fluorinated compound) are not extensively documented in publicly available literature, the general principles of using halogenated alkanes as precursors in complex syntheses are well-established.

For instance, a patent describes a process for preparing 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (a related compound) via a carbene synthesis route starting from 2,2-dichloro-1,1,1-trifluoroethane. google.com This highlights the utility of chlorinated and fluorinated ethanes and propanes as building blocks. It is conceivable that this compound could be utilized in similar multi-step sequences. Such a synthesis would likely involve a series of reactions, including dehydrohalogenation, addition, and substitution reactions, to progressively build the target molecule.

The strategic incorporation of this compound into a synthetic route allows for the introduction of a specific arrangement of fluorine and chlorine atoms, which can be crucial for the final properties of the target compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.